3-Nitro-4-biphenylamine
Description
Historical Context of Aromatic Amine and Nitroaromatic Compound Research
The scientific journey into aromatic amines and nitroaromatic compounds is rich and dates back to the 19th century. Aromatic amines were foundational to the synthetic dye industry, but this widespread industrial use also led to the first discoveries of occupational cancers. cymitquimica.com In 1895, the German physician Ludwig Rehn first reported a high incidence of bladder tumors among workers in dyestuff factories, linking the cancers to their occupation and coining the term "aniline cancer". acs.org This discovery spurred decades of research into the metabolism and carcinogenicity of aromatic amines, revealing that some members of this class, like 4-aminobiphenyl (B23562), are potent carcinogens. wikipedia.org
Nitroaromatic compounds, defined by the presence of one or more nitro groups on an aromatic ring, are largely synthetic in origin and are among the most important groups of industrial chemicals. google.comepa.gov Their history is tied to their use in producing a wide range of products, including explosives, pesticides, polymers, and dyes. google.comepa.gov The strong electron-withdrawing nature of the nitro group makes these compounds chemically stable and resistant to degradation, which, while useful, has also led to them becoming environmental pollutants of concern. epa.gov Research has shown that the biological activity and toxicity of nitroaromatics are often linked to the reduction of the nitro group to form reactive intermediates within biological systems. industrialchemicals.gov.au
Significance of Biphenyl-based Compounds in Chemical and Biological Disciplines
The biphenyl (B1667301) scaffold is a privileged structure in chemistry and pharmacology. chemsrc.commdpi.com Biphenyl derivatives are crucial intermediates in the synthesis of a wide variety of products, including pharmaceuticals, agricultural chemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). chemsrc.comsolubilityofthings.com The two phenyl rings provide a semi-rigid backbone that can be functionalized to create molecules with specific three-dimensional shapes and electronic properties, allowing for precise interactions with biological targets. google.com
In medicinal chemistry, numerous biphenyl-containing compounds have been developed as drugs with a broad spectrum of activities, including anti-inflammatory, antihypertensive, antimicrobial, and antitumor properties. chemsrc.comsolubilityofthings.com The biphenyl moiety is present in several FDA-approved drugs, highlighting its importance in modern drug design. mdpi.com The ability of the aromatic rings to engage in various non-covalent interactions, such as π-π stacking, with biological macromolecules is a key factor in their utility. solubilityofthings.com
Research Rationale for Investigating 3-Nitro-4-biphenylamine
While extensive literature on this compound itself is not widespread, the rationale for its investigation can be strongly inferred from research into its structural components and closely related isomers. As a functionalized biphenylamine, it serves as a valuable building block in chemical synthesis and research. cymitquimica.com
The primary research interest in compounds like this compound lies in their potential as intermediates for creating more complex molecules with desirable properties. The presence of three distinct functional features—the biphenyl core, the reactive amino group, and the reducible nitro group—offers significant synthetic versatility.
Key areas of investigation for such compounds include:
Medicinal Chemistry: Derivatives of structurally similar nitroanilines and biphenylamines are explored for potential pharmaceutical applications, including the development of antimicrobial and anticancer agents. nih.gov The reduction of the nitro group to an amine is a common metabolic activation step that can lead to biologically active compounds. chemsrc.com
Materials Science: Substituted biphenylamines are precursors in the synthesis of dyes and pigments. nih.gov Furthermore, the electronic properties imparted by the nitro and amino groups on the biphenyl structure make them interesting candidates for the development of advanced materials, such as those used in OLEDs.
Synthetic Chemistry: The compound serves as a model for studying chemical reactions and developing new synthetic methodologies. The amino group can be readily modified, and the nitro group can be transformed into various other functionalities, making it a versatile starting material for creating a library of novel biphenyl derivatives. chemsrc.com
Research Findings and Data
The following tables summarize key data points for this compound and a related isomer, providing a comparative look at their fundamental properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 4085-18-1 | nih.gov |
| Molecular Formula | C₁₂H₁₀N₂O₂ | nih.gov |
| Molecular Weight | 214.22 g/mol | nih.gov |
| IUPAC Name | 3-nitro-[1,1'-biphenyl]-4-amine | nih.gov |
| Synonym | 3-nitrobiphenyl-4-ylamine | nih.gov |
Table 2: Comparative Properties of Nitrobiphenylamine Isomers
| Property | This compound | 2'-Nitro-[1,1'-biphenyl]-4-amine |
| CAS Number | 4085-18-1 | 1140-28-9 |
| Molecular Formula | C₁₂H₁₀N₂O₂ | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol | 214.22 g/mol |
| IUPAC Name | 3-nitro-[1,1'-biphenyl]-4-amine | 4-(2-nitrophenyl)aniline |
| Source | nih.gov |
Table 3: Common Synthetic Routes for Substituted Biphenylamines
| Synthesis Method | Description | Common Reagents | Reference |
| Reduction of Nitrobiphenyl | The most direct route involves the reduction of a corresponding nitrobiphenyl precursor. | Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid. | wikipedia.orgchemsrc.com |
| Suzuki-Miyaura Coupling | A powerful cross-coupling reaction to form the C-C bond between two phenyl rings. An ortho-halonitrobenzene or ortho-halophenylamine is coupled with a phenylboronic acid. | Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), boronic acids. | google.com |
| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution used to synthesize diphenylamines. | Aromatic amines, sulfonyl compounds, base. |
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDYZYVWFUIEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063289 | |
| Record name | [1,1'-Biphenyl]-4-amine, 3-nitro- | |
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Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4085-18-1 | |
| Record name | 3-Nitro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-18-1 | |
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| Record name | 3-Nitro-4-biphenylamine | |
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| Record name | 2-Nitro-4-phenylaniline | |
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| Record name | [1,1'-Biphenyl]-4-amine, 3-nitro- | |
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| Record name | [1,1'-Biphenyl]-4-amine, 3-nitro- | |
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| Record name | 3-nitrobiphenyl-4-ylamine | |
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| Record name | 3-Nitro-4-biphenylamine | |
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Synthetic Methodologies and Chemical Transformations of 3 Nitro 4 Biphenylamine and Analogues
Synthetic Routes to 3-Nitro-4-biphenylamine
The synthesis of this compound, a biphenylamine derivative with nitro and amino group substituents, involves several strategic approaches. These methods primarily focus on the construction of the biphenyl (B1667301) framework and the introduction of the nitro and amine functionalities.
Nitration Strategies for Biphenyl Scaffolds
The direct nitration of 4-aminobiphenyl (B23562) is a primary route to obtaining this compound. This electrophilic substitution reaction typically employs a nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid. The conditions of this reaction, such as temperature and acid concentration, are critical to control the regioselectivity and minimize the formation of polysubstituted byproducts. The nitration of biphenyl itself produces a mixture of isomers, including 4-nitrobiphenyl (B1678912), which can then be further functionalized. chemicalbook.comwikipedia.org
Another approach involves the nitration of a pre-existing biphenyl scaffold that already contains one of the desired functional groups or a precursor. For instance, the nitration of biphenyl can yield 4-nitrobiphenyl, which serves as a key intermediate. chemicalbook.comwikipedia.org Subsequent reduction of the nitro group can then lead to 4-aminobiphenyl, which can be nitrated to yield the target compound.
Table 1: Nitration Strategies for Biphenyl Scaffolds
| Starting Material | Reagents | Key Transformation | Product | Reference(s) |
|---|---|---|---|---|
| 4-Aminobiphenyl | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic nitration | This compound | |
| Biphenyl | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic nitration | 4-Nitrobiphenyl and other isomers | chemicalbook.comwikipedia.org |
| 2-Iodoaniline and 2-bromophenylboronic acid | Suzuki Coupling followed by nitration | Formation of biphenyl scaffold followed by nitration | Substituted nitrobiphenyl derivative | beilstein-journals.org |
Selective Amine and Nitro Group Reduction Techniques
The selective reduction of a nitro group in the presence of other reducible functional groups is a crucial step in the synthesis of many substituted anilines. In the context of this compound synthesis, a common strategy involves the reduction of a dinitro-biphenyl precursor or a nitro-biphenyl derivative.
Several methods are available for the chemoselective reduction of nitroarenes. organic-chemistry.org Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, or nickel complexes. rsc.orgjsynthchem.comajol.info The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) can influence the selectivity of the reduction. For instance, a nickel(II) acetylacetonate/polymethylhydrosiloxane (Ni(acac)₂/PMHS) system has been shown to be effective for the chemoselective reduction of nitro compounds to primary amines under mild conditions. rsc.org
Metal-based reducing agents are also frequently employed. Stannous chloride (SnCl₂·2H₂O) in a non-acidic medium is known to selectively reduce aromatic nitro groups without affecting other sensitive groups like nitriles, aldehydes, or esters. stackexchange.com Other systems, such as samarium metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, also offer good yields and selectivity. organic-chemistry.org
Table 2: Selective Reduction Techniques
| Starting Material | Reagents/Catalyst | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| Aromatic Nitro Compounds | Ni(acac)₂/PMHS | Primary Amines | Mild conditions, good to excellent yields, tolerates various functional groups. | rsc.org |
| Aromatic Nitro Compounds | SnCl₂·2H₂O | Aromatic Amines | Selective reduction in the presence of other reducible groups. | stackexchange.com |
| Nitroarenes | Sm(0) / 1,1'-dioctyl-4,4'-bipyridinium dibromide | Aromatic Amines | Good yield, chemoselective. | organic-chemistry.org |
| Nitroarenes | Pd/C, H₂ | Amines | Common and effective method for nitro group reduction. ajol.info | ajol.info |
| Nitroaromatic Compounds | NaBH₄ / Ni(PPh₃)₄ | Amino Aromatic Compounds | Moderate reducing agent system. | jsynthchem.com |
Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the construction of the biphenyl core. google.com This methodology allows for the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.
In the synthesis of this compound analogues, a common strategy involves the coupling of a suitably substituted halonitrobenzene with a phenylboronic acid derivative. google.com For example, the Suzuki-Miyaura coupling between an ortho-chloronitrobenzene and a substituted phenylboronic acid can yield a nitrobiphenyl intermediate, which is then reduced to the corresponding amine. google.com The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and good conversions. google.com Other cross-coupling reactions, such as the Negishi coupling (coupling of an organozinc compound with an organic halide), can also be employed for the formation of the biphenyl linkage. researchgate.net
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reactants | Catalyst System | Product | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | ortho-Chloronitrobenzene, Phenylboronic acid | Palladium catalyst, Base | Nitrobiphenyl | google.com |
| Suzuki-Miyaura Coupling | 2-Iodoaniline, 2-Bromophenylboronic acid | Palladium catalyst | 2-Aminobiphenyl derivative | beilstein-journals.org |
| Negishi Coupling | 1-Iodo-4-nitrobenzene, Organozinc reagent | Pd(PPh₃)₂ | 4-Nitrobiphenyl | researchgate.net |
| Buchwald-Hartwig Amination | Cyclic diaryliodonium salt, Aniline | Pd(OAc)₂ | N-Arylcarbazole (via biphenyl amine intermediate) | beilstein-journals.org |
Chemical Reactivity Profiles of this compound
The chemical reactivity of this compound is dictated by the presence of the nitro and amine functional groups on the biphenyl scaffold. These groups can undergo a variety of transformations, allowing for further functionalization and the synthesis of more complex molecules.
Reactions of the Nitro Group: Reductive Transformations
The most prominent reaction of the nitro group in this compound is its reduction to an amino group. rsc.org This transformation is fundamental in the synthesis of various derivatives and is often a key step in multi-step synthetic sequences. A wide array of reducing agents and catalytic systems can be employed for this purpose, as detailed in section 2.1.2.
The reduction can be carried out with high chemoselectivity, leaving other functional groups on the biphenyl ring intact. stackexchange.com For instance, catalytic hydrogenation using palladium on charcoal (Pd/C) is a common and efficient method for the reduction of nitroarenes to their corresponding amines. ajol.inforesearchgate.net Other systems, such as those based on nickel, tin, or samarium, also provide effective means for this transformation. organic-chemistry.orgrsc.orgstackexchange.com The resulting diamine can then be used in subsequent reactions.
Reactions of the Amine Group: Oxidative and Functionalization Pathways
The amine group in this compound is a versatile functional handle that can participate in a range of reactions. It can undergo oxidation, though this can sometimes lead to complex product mixtures. More commonly, the amine group is utilized in functionalization reactions to introduce new substituents or build more complex molecular architectures.
Intermolecular amination of aromatic systems is a powerful method for incorporating an amine functional group. acs.org The amine group can also be a directing group in C-H functionalization reactions, although controlling regioselectivity can be a challenge. researchgate.net Furthermore, the amine can react with various electrophiles, such as acyl chlorides or anhydrides, to form amides. It can also be involved in palladium-catalyzed C-N bond forming reactions, such as the Buchwald-Hartwig amination, to create new diarylamine structures. beilstein-journals.orgacs.org
Electrophilic and Nucleophilic Substitution Dynamics
The reactivity of this compound in substitution reactions is dictated by the interplay of the electronic effects of the amino (-NH₂) and nitro (-NO₂) groups on the biphenyl scaffold. ontosight.ai These functional groups exert significant influence on the electron density of the aromatic rings, thereby directing the position of incoming electrophiles or nucleophiles.
In electrophilic aromatic substitution (EAS), the outcome is determined by the activating and directing effects of the substituents already present on the ring. masterorganicchemistry.com The amino group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene (B151609). It directs incoming electrophiles to the positions ortho and para to itself due to its ability to donate electron density via resonance. Conversely, the nitro group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic attack and directing incoming groups to the meta position.
In the case of this compound, both substituents are on the same phenyl ring. The strongly activating -NH₂ group at position 4 dominates the directing effects. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the amine, which are C3 and C5. However, since the C3 position is already occupied by the nitro group, the primary site for electrophilic substitution is the C5 position. The directing influence of these groups also extends to the second, unsubstituted phenyl ring, though to a lesser extent, generally favoring substitution at its 4' (para) position. youtube.com
| Functional Group | Electronic Effect | Ring Activity | Directing Influence |
|---|---|---|---|
| Amino (-NH₂) | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| Nitro (-NO₂) | Electron-Withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta |
Nucleophilic aromatic substitution (NAS) on this compound is also possible, primarily due to the presence of the electron-withdrawing nitro group. This group sufficiently reduces the electron density of the ring, making it susceptible to attack by strong nucleophiles. A notable reaction is vicarious nucleophilic substitution (VNS), which involves the displacement of a hydrogen atom by a nucleophile. acs.org The harsh reaction conditions sometimes required for such transformations, however, can pose challenges, potentially leading to decomposition, especially given the presence of the amine linkage. acs.org The amino group itself can act as a built-in nucleophile, participating in intramolecular reactions or intermolecularly with other electrophilic species.
Synthesis of Functionalized Biphenylamine Derivatives for Advanced Research
This compound serves as a crucial intermediate in organic synthesis for the construction of more complex, functionalized molecules for research in materials science and pharmaceuticals. ontosight.ai Its structure allows for a variety of chemical transformations to produce a library of derivatives with tailored properties.
A common and fundamental transformation is the reduction of the nitro group to a primary amine. This reaction, typically achieved with reagents like hydrogen gas over a palladium catalyst or iron powder in acidic medium, converts this compound into a biphenyldiamine (B8625781) derivative. This product can then be used in further synthetic steps, such as the formation of polyamides or other polymers.
Modern cross-coupling reactions are instrumental in the synthesis of advanced biphenylamine derivatives. rsc.org Palladium-catalyzed methods, particularly the Suzuki-Miyaura cross-coupling, provide a versatile route to unsymmetrical biaryls by reacting an aryl halide with an arylboronic acid. rsc.org This methodology can be used to construct a biphenyl core with pre-functionalized rings, offering a modular approach to complex structures.
| Reaction Type | Reagents/Catalyst | Derivative Type | Research Application |
|---|---|---|---|
| Nitro Group Reduction | H₂/Pd, or Fe/HCl | Biphenyldiamines | Polymer synthesis, further functionalization |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, K₃PO₄ | Substituted aminobiphenyls | Liquid crystals, OLEDs, MOFs rsc.org |
| Multi-step Synthesis | Various (e.g., triphenylamine (B166846), nitrobiphenyl linkers) | Octupolar chromophores | Non-linear optics, bioimaging nih.govacs.org |
| Saponification & Cyclization | KOH, Al(NO₃)₃·9H₂O | Functionalized MOFs | Gas storage, catalysis rsc.org |
A specific example of advanced research application is the synthesis of octupolar chromophores for two-photon absorption (2PA). nih.govacs.org In one study, a complex molecule, tris(4'-nitrobiphenyl)amine, was synthesized. nih.gov This compound features a triphenylamine core linked to three nitrobiphenyl units. nih.govacs.org Such D-π-A (donor-pi-acceptor) structures exhibit significant non-linear optical properties. The synthesized chromophore displayed a high 2PA cross-section, making it a promising candidate for applications in bioimaging and photodynamic therapy. acs.org
Another area of advanced research involves the creation of metal-organic frameworks (MOFs). rsc.org Nitro-biphenyl derivatives, such as dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate, serve as precursors. rsc.org Through a sequence of hydrolysis (saponification) to yield the dicarboxylic acid followed by reaction with a metal salt (e.g., aluminum nitrate), highly porous and crystalline MOFs can be assembled. rsc.org The functional groups within the MOF structure can then be chemically modified post-synthesis. rsc.org
Metabolic Biotransformation and Bioactivation Mechanisms of 3 Nitro 4 Biphenylamine
Enzymatic Pathways of Aromatic Amine and Nitroaromatic Metabolism
The biotransformation of 3-nitro-4-biphenylamine is governed by enzymatic pathways common to both aromatic amines and nitroaromatic compounds. These pathways involve a variety of enzymes primarily located in the liver but also present in extrahepatic tissues.
N-Oxidation by Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP3A4, CYP4B1)
A critical initial step in the metabolic activation of aromatic amines is N-oxidation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.goviarc.fr This process converts the amino group to a hydroxylamine (B1172632), a more reactive intermediate. Several CYP isoforms are implicated in the N-oxidation of aromatic amines, with CYP1A2 playing a primary role in the liver. nih.goviarc.frimrpress.com Other CYPs, such as CYP1A1, CYP1B1, and CYP3A4, also contribute to this metabolic step, particularly in extrahepatic tissues. imrpress.comnih.gov The resulting N-hydroxyarylamine is a key proximate carcinogen. iarc.froup.com
The N-oxidation of the amino group in this compound would lead to the formation of N-hydroxy-3-nitro-4-biphenylamine. This metabolite is more electrophilic than the parent compound and can initiate toxic processes.
Table 1: Cytochrome P450 Enzymes Involved in Aromatic Amine N-Oxidation
| Enzyme Family | Specific Isoform(s) | Primary Location | Role in Aromatic Amine Metabolism |
| CYP1 | CYP1A1, CYP1A2, CYP1B1 | Liver, Extrahepatic tissues | Catalyzes the N-oxidation of aromatic amines to form N-hydroxyarylamines. nih.goviarc.frimrpress.com |
| CYP3 | CYP3A4 | Liver, Intestine | Contributes to the N-oxidation of various xenobiotics, including aromatic amines. imrpress.com |
| CYP4 | CYP4B1 | Extrahepatic tissues (e.g., lung) | Plays a role in the metabolic activation of aromatic amines in specific tissues. iarc.fr |
N-Acetylation via N-Acetyltransferases (e.g., NAT2) and Detoxification Pathways
N-acetylation, catalyzed by N-acetyltransferases (NATs), is a major metabolic pathway for aromatic amines. iarc.frlouisville.edu This reaction involves the transfer of an acetyl group from acetyl-coenzyme A to the amino group of the aromatic amine. louisville.edu In humans, two primary NAT enzymes, NAT1 and NAT2, are responsible for this process. louisville.edu
N-acetylation is generally considered a detoxification pathway because the resulting N-acetylated metabolite is typically less susceptible to N-oxidation and is more readily excreted. iarc.froup.comwikipedia.org By converting the parent amine to its acetylated form, the amount of substrate available for bioactivation via N-oxidation is reduced. iarc.fr However, the role of acetylation can be complex, as some N-acetylated metabolites can undergo further activation.
For this compound, N-acetylation would produce N-acetyl-3-nitro-4-biphenylamine. This reaction, primarily mediated by NAT2 in the liver, would compete with the N-oxidation pathway.
Nitroreductase-Mediated Reduction to N-Hydroxylated Intermediates
The nitro group of this compound can undergo reduction, a reaction catalyzed by nitroreductases. mdpi.comeaht.orgnih.gov These enzymes, which can be found in both mammalian tissues and gut microbiota, typically utilize NADPH or NADH as a source of reducing equivalents. nih.govnih.gov The reduction of a nitroaromatic compound proceeds in a stepwise manner, first forming a nitroso intermediate, followed by a hydroxylamine, and ultimately the corresponding amine. mdpi.comnih.gov
The reduction of the nitro group to a hydroxylamine is a critical bioactivation step. eaht.org The resulting N-hydroxylated metabolite is a reactive electrophile that can bind to cellular macromolecules, including DNA. eaht.org This process is considered a key mechanism in the carcinogenicity of many nitroaromatic compounds. oup.com
Tissue-Specific Metabolic Activation and Conjugation Processes
The metabolic activation of this compound is not confined to the liver. Specific enzymatic processes in target organs can lead to the formation of highly reactive species, contributing to tissue-specific toxicity.
O-Acetylation in Target Organs (e.g., Urinary Bladder)
Following N-oxidation in the liver, the resulting N-hydroxyarylamine can be transported to other tissues, such as the urinary bladder. nih.govwikipedia.org In the bladder epithelium, the N-hydroxy metabolite can undergo O-acetylation, a reaction catalyzed by N-acetyltransferases, particularly NAT1. nih.gov This process forms an N-acetoxyarylamine, which is an unstable ester. nih.gov
The breakdown of this N-acetoxy ester generates a highly reactive aryl nitrenium ion, an electrophilic intermediate that can readily form adducts with DNA, leading to mutations and tumor initiation. nih.gov The acidic environment of the urine can further enhance the hydrolysis of the N-hydroxyarylamine conjugate, increasing the risk of bladder cancer. nih.govwikipedia.org
Peroxidative Activation in Extra-hepatic Tissues (e.g., Mammary Gland)
In extrahepatic tissues with low levels of cytochrome P450 enzymes, peroxidative activation can be a significant pathway for the bioactivation of aromatic amines. nih.goviarc.fr Enzymes such as prostaglandin (B15479496) H synthase and peroxidases found in tissues like the mammary gland can catalyze the activation of N-hydroxyarylamines. nih.gov This peroxidative metabolism can generate reactive radical species that contribute to DNA damage and carcinogenesis in these tissues. nih.gov The detection of DNA adducts of aromatic amines in female breast tissue supports the role of local metabolic activation in this organ. nih.gov
N-Glucuronidation and Hydrolytic Regeneration in Biological Compartments
N-glucuronidation represents a significant pathway in the metabolism of aromatic amines like this compound and their N-hydroxylated metabolites. This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver, involves the conjugation of a glucuronic acid moiety to the amine or hydroxylamine group. wikipedia.org This conjugation increases the water solubility of the metabolites, facilitating their excretion.
The N-glucuronide conjugates of the parent amine and its N-hydroxy metabolite are transported from the liver to the bladder lumen. wikipedia.org However, these conjugates are often unstable under certain physiological conditions. The acidic environment of the urinary bladder (pH ~5.5-6.0) can lead to the hydrolytic cleavage of the N-glucuronide bond, regenerating the N-hydroxyarylamine. wikipedia.orgnih.gov This hydrolytic regeneration is a critical step, as it releases the proximate carcinogen within the bladder, where it can then be further metabolized by local enzymes in the bladder epithelium. wikipedia.orgnih.gov
The stability of these glucuronide conjugates varies. For instance, studies on the related compound 4-aminobiphenyl (B23562) have shown that its N-glucuronide is particularly acid-labile. nih.gov This process of transport as a stable conjugate followed by release in a target organ is a key factor in the tissue-specific carcinogenicity of many aromatic amines.
Table 1: pH Stability of Arylamine Glucuronide Conjugates (Data based on 4-aminobiphenyl studies)
| Conjugate | Half-life at pH 5.5 | Half-life at pH 7.4 |
|---|---|---|
| N-glucuronide of 4-aminobiphenyl | 10.5 minutes | - |
| N-glucuronide of N-hydroxy-4-aminobiphenyl | 32 minutes | - |
| N-glucuronide of N-hydroxy-N-acetyl-4-aminobiphenyl | 55 minutes | 68 minutes |
Data from studies on 4-aminobiphenyl, presented as an illustrative model for arylamine metabolism. nih.gov
Formation of Electrophilic Intermediates
The carcinogenicity of this compound is intrinsically linked to its metabolic conversion into highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most notably DNA.
Aryl Nitrenium Ion Generation and Reactivity
The ultimate carcinogenic species derived from many aromatic amines are highly reactive aryl nitrenium ions. nih.govresearchgate.net Following the initial N-oxidation to an N-hydroxyarylamine, this intermediate can undergo further activation, often through O-acetylation or O-sulfation in the bladder epithelium. nih.gov These esterified N-hydroxyarylamines are unstable and undergo heterolytic cleavage of the N-O bond, generating a highly electrophilic aryl nitrenium ion. researchgate.netcdnsciencepub.com
This aryl nitrenium ion is a potent electrophile that readily attacks nucleophilic sites on DNA bases. cdnsciencepub.com The primary target for this adduction is the C8 position of guanine (B1146940), although adducts at other sites have also been identified. nih.govcdnsciencepub.com The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. Laser flash photolysis studies have allowed for direct observation of these transient ions, revealing that they have lifetimes in water on the order of microseconds to milliseconds and react with guanine derivatives at or near diffusion-controlled rates. cdnsciencepub.com
Role of N-Hydroxyarylamines as Proximate Carcinogens
The metabolic conversion of the parent amine to an N-hydroxyarylamine is a critical initial step in the bioactivation cascade. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver, particularly CYP1A2. nih.govinchem.org The resulting N-hydroxyarylamine is considered a "proximate carcinogen"—a metabolite that is closer to the ultimate carcinogen than the parent compound but still requires further metabolic activation to exert its full carcinogenic effect. researchgate.netjst.go.jp
N-hydroxyarylamines themselves are not sufficiently reactive to bind extensively with DNA. researchgate.net They must be transported to target tissues, such as the bladder, often as glucuronide conjugates, where they are then converted into their more reactive forms. wikipedia.orginchem.org In the bladder epithelium, enzymes such as N-acetyltransferases (NATs) can catalyze the O-acetylation of the N-hydroxyarylamine, forming an N-acetoxyarylamine. nih.gov This ester is highly unstable and readily decomposes to the DNA-reactive aryl nitrenium ion. nih.govresearchgate.net
Production of Reactive Oxygen Species (ROS) during Biotransformation
In addition to the formation of DNA-adducting electrophiles, the metabolic cycling of this compound and its metabolites can lead to the generation of reactive oxygen species (ROS). wikipedia.org The metabolic pathways involving cytochrome P450 enzymes are not always perfectly coupled, resulting in the leakage of electrons and the partial reduction of molecular oxygen to form superoxide (B77818) anion radicals (O₂⁻). researchgate.net
Furthermore, the redox cycling of metabolites can contribute to oxidative stress. For example, N-hydroxy derivatives can be oxidized, potentially leading to the formation of hydronitroxide radicals and the concomitant production of ROS. wikipedia.org Quinones, which can be formed from hydroxylated metabolites, are also highly redox-active molecules that can cycle with their semiquinone forms, generating superoxide and hydrogen peroxide. acs.org This overproduction of ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, representing an additional mechanism of toxicity and carcinogenicity. acs.orgoup.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-aminobiphenyl |
| N-hydroxyarylamine |
| Aryl nitrenium ion |
| N-hydroxy-N-acetyl-4-aminobiphenyl |
| N-acetoxyarylamine |
| Superoxide anion radical |
| Hydrogen peroxide |
| Quinone |
| Semiquinone |
| Hydronitroxide radical |
| Guanine |
Environmental Occurrence, Fate, and Bioremediation Research of Nitro Biphenylamines
Sources and Environmental Distribution of Nitroaromatic Compounds and Aromatic Amines
Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, are predominantly of anthropogenic origin. nih.govnih.gov Their presence in the environment is a direct consequence of industrial activities and certain natural processes. nih.govresearchgate.net
Industrial Effluents and Anthropogenic Contamination (e.g., Dyes, Pesticides, Explosives)
The widespread use of nitroaromatic compounds as intermediates and final products in various industries is the primary source of their environmental release. nih.govasm.org These industries include the manufacturing of:
Dyes and Pigments: Many synthetic dyes are nitroaromatic compounds, and their production and application can lead to the contamination of water bodies through industrial effluents. epa.govnih.govmdpi.com For instance, 1,3-DNB is utilized in the synthesis of certain dyes. cdc.gov
Pesticides: A significant number of herbicides, insecticides, and fungicides are nitroaromatic compounds. nih.govcambridge.org Their application in agriculture can result in their dispersal into soil and water systems. scirp.org
Explosives: The manufacture and use of explosives like trinitrotoluene (TNT) are major contributors to nitroaromatic contamination, particularly in military sites. cambridge.orgroutledge.com 3-Nitro-4-biphenylamine itself is a chemical compound that belongs to the class of biphenylamines. ontosight.ai
Pharmaceuticals and other chemicals: Nitroaromatics serve as precursors in the synthesis of various pharmaceuticals and other industrial chemicals, including solvents and polymers. epa.govnih.govnih.gov
Contamination occurs through various pathways, including direct discharge of industrial wastewater, atmospheric emissions from manufacturing facilities, and runoff from agricultural fields where pesticides have been applied. researchgate.netmdpi.com Accidental spills and improper disposal of industrial waste also contribute to the environmental burden of these compounds. cambridge.org
Formation in Atmospheric and Aqueous Environments via Natural Processes
While industrial activities are the main source, nitroaromatic compounds can also be formed through natural processes in the atmosphere and in aquatic environments. nih.govresearchgate.net
Atmospheric Formation: In urban and industrial areas, hydrocarbons released from the incomplete combustion of fossil fuels can react with nitrogen oxides in the atmosphere, initiated by hydroxyl radicals, to form various nitroaromatic compounds, including nitro-polyaromatic hydrocarbons (nitro-PAHs) like 3-nitrobiphenyl (B1294916). nih.govtandfonline.com Photochemical reactions involving parent molecules and nitrogen oxides are a secondary source of these compounds in the atmosphere. researchgate.net
Aqueous Formation: In aquatic environments, sunlight can catalyze nitration reactions. nih.gov The irradiation of dissolved organic matter in the presence of nitrate (B79036) or nitrite (B80452) can generate hydroxyl radicals, leading to the formation of nitrophenols and other nitroaromatic compounds. nih.govnih.gov This process can occur in seawater and atmospheric aqueous phases, with subsequent deposition on land via rain or snow. nih.gov
Environmental Degradation Pathways
The fate of this compound and other nitroaromatic compounds in the environment is determined by a combination of biological and non-biological degradation processes. The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation. nih.govnih.gov
Aerobic Biodegradation Mechanisms: Monooxygenase and Dioxygenase Activities
Under aerobic conditions, microorganisms have evolved specific enzymatic pathways to break down nitroaromatic compounds. mdpi.comresearchgate.net These pathways often involve the removal of the nitro group as a key initial step. nih.govannualreviews.org
Monooxygenase Activity: Monooxygenase enzymes introduce a single oxygen atom into the aromatic ring, which can lead to the elimination of the nitro group, often from nitrophenols. nih.govannualreviews.orgeaht.org
Dioxygenase Activity: Dioxygenase enzymes insert two hydroxyl groups into the aromatic ring. nih.govannualreviews.org This dihydroxylation can destabilize the ring and facilitate the spontaneous removal of the nitro group from a variety of nitroaromatic compounds. nih.govmdpi.com For some compounds, this is a critical step leading to ring cleavage and complete mineralization. cambridge.org
The number of nitro groups on the aromatic ring influences the effectiveness of these oxidative degradation pathways. An increase in the number of nitro groups makes the aromatic ring more electron-deficient and thus more resistant to the electrophilic attack by oxygenases. mdpi.comiaea.org
Anaerobic Biodegradation Mechanisms: Reductive Pathways
In the absence of oxygen, the primary mechanism for the microbial transformation of nitroaromatic compounds is reduction. nih.govoup.com
Reductive Pathways: Under anaerobic conditions, bacteria utilize nitroreductase enzymes to reduce the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group. nih.govmdpi.comoup.com This reduction is often the initial step in the biodegradation process. mdpi.com In some cases, complete mineralization of the resulting aromatic amines can occur under anaerobic conditions. psu.edu For polynitroaromatic compounds, the reduction of the aromatic ring itself can also occur through the addition of hydride ions. oup.comresearchgate.net
Several types of anaerobic bacteria, including sulfate-reducing and methanogenic bacteria, have been shown to metabolize nitroaromatic compounds like TNT. iaea.org
Abiotic Degradation Processes: Hydrolysis and Photolysis
In addition to microbial degradation, abiotic processes can also contribute to the transformation of nitroaromatic compounds in the environment.
Hydrolysis: Aromatic nitro compounds are generally resistant to hydrolysis under typical environmental conditions. cdc.gov However, the presence of other functional groups on the molecule could potentially influence its susceptibility to this process. 4-Biphenylamine, a related compound, is not expected to undergo hydrolysis. nih.gov
Photolysis: Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for nitroaromatic compounds in both atmospheric and aquatic environments. cdc.gov Direct photolysis in aqueous solutions can lead to the degradation of nitrobenzenes and nitrophenols, with the formation of various intermediates, including nitrite and nitrate ions. nih.gov The presence of nitrate can accelerate the photolysis of nitrophenols by producing reactive radicals. acs.org The photolysis of some nitrophenols is pH-dependent. acs.orgunito.it
Microbial Bioremediation Strategies for Contaminated Sites
The release of synthetic nitroaromatic compounds, including nitro-biphenylamines, into the environment is a significant concern due to their persistence and potential toxicity. asm.orgnih.gov Bioremediation, which utilizes microorganisms to degrade or detoxify contaminants, presents an eco-friendly and cost-effective approach to address this pollution. magtech.com.cn Research into the microbial degradation of nitroaromatic compounds has identified various bacterial strains and enzymatic pathways capable of transforming these complex molecules into less harmful substances. While specific studies on this compound are limited, research on analogous compounds provides a strong foundation for developing bioremediation strategies.
Identification and Characterization of Nitro-Biphenylamine Degrading Microbial Strains (e.g., Pseudomonas, Bacillus)
The ability to degrade stable aromatic compounds is distributed among various microbial genera, with Pseudomonas and Bacillus species being prominent candidates for the bioremediation of nitroaromatic contaminants. magtech.com.cncswab.org These bacteria have been isolated from contaminated sites and have demonstrated the ability to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. asm.org
Strains of Pseudomonas have been extensively studied for their metabolic versatility. For instance, Pseudomonas putida has been shown to degrade various nitroaromatic compounds, including nitrotoluenes and 2,4,6-trinitrotoluene (B92697) (TNT). asm.orgresearchgate.net One study highlighted a strain, Pseudomonas DL17, isolated from an alkaline lake, which demonstrated the ability to biodegrade p-nitroaniline at a concentration of 500 mg/L within 48 hours. nih.govnih.gov This suggests that specialized strains can adapt to and remediate environments with high pH and contaminant levels. Another strain, Pseudomonas pseudoalcaligenes JS45, was found to metabolize nitrobenzene (B124822) through a reductive pathway. researchgate.net The degradation capabilities of Pseudomonas are often linked to specific plasmids that carry the genes for the necessary enzymes. researchgate.net
The genus Bacillus also includes species with significant bioremediation potential. An azoreductase from the alkaliphilic bacteria Bacillus badius has shown nitroreductase activity, capable of transforming compounds like 3-nitrobenzoic acid and 4-nitrotoluene. omicsonline.org More recently, a novel nitroreductase from Bacillus tequilensis (BtNR) was characterized and demonstrated the ability to fully reduce a range of nitroaromatic compounds to their corresponding primary amines, which are important in various industries. researchgate.net
The following table summarizes findings on microbial strains involved in the degradation of related nitroaromatic compounds.
| Microbial Strain | Degraded Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pseudomonas DL17 | p-Nitroaniline | Demonstrated 100% degradation of 500 mg/L p-nitroaniline within 48 hours in an alkaline habitat (pH 9.0). | nih.govnih.gov |
| Pseudomonas putida JLR11 | 2,4,6-Trinitrotoluene (TNT) | Utilizes nitrogen from TNT for growth, involving the nitroreductase PnrA. | asm.org |
| Pseudomonas sp. strain JS42 | 2-Nitrotoluene (B74249) | Catalyzes the oxidative removal of the nitro group via a 2-nitrotoluene 2,3-dioxygenase system. | dtic.mil |
| Bacillus badius | 3-Nitrobenzoic acid, 4-Nitrotoluene | An isolated azoreductase showed nitroreductase activity, reducing the nitro group. | omicsonline.org |
| Bacillus tequilensis | Various nitroaromatic compounds | A nitroreductase (BtNR) was identified that completely converts nitroaromatics to arylamines. | researchgate.net |
Enzymatic Biotransformation and Detoxification Processes
The biodegradation of nitroaromatic compounds is facilitated by a range of specific enzymes that catalyze either reductive or oxidative attacks on the molecule. rsc.org The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to the more common oxidative degradation, meaning initial reductive steps are often required. asm.orgnih.gov
Reductive Pathways: The most common initial step in the biodegradation of nitroaromatics is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govmdpi.com This sequence is typically catalyzed by enzymes called nitroreductases . researchgate.netrsc.org These enzymes are often flavoproteins that use NADH or NADPH as an electron donor. researchgate.neteaht.org The resulting aromatic amines are generally less toxic and more susceptible to further degradation. omicsonline.org In some cases, as with certain Clostridium species, the complete reduction of 2,4,6-trinitrotoluene to 2,4,6-triaminotoluene (B1203909) can occur. nih.gov
Oxidative Pathways: Following the initial reduction, or in some cases as the primary mode of attack, oxidative enzymes come into play.
Monooxygenases can add a single oxygen atom to the aromatic ring, which can lead to the elimination of the nitro group as nitrite. nih.goveaht.org This has been observed in the degradation of nitrophenols. nih.gov
Dioxygenases insert two hydroxyl groups into the aromatic ring, which can also destabilize the structure and lead to the spontaneous release of the nitro group. nih.goveaht.org This mechanism has been identified in the degradation of nitrobenzene and 2-nitrotoluene. researchgate.netdtic.mil
Following these initial transformations, the resulting intermediates, such as catechols, can undergo ring cleavage by dioxygenases, breaking down the aromatic structure into aliphatic acids that can be funneled into central metabolic pathways. researchgate.net A study on Pseudomonas DL17 identified the induction of several enzymes, including nitroreductase, catechol 1,2-dioxygenase, and catechol 2,3-dioxygenase, indicating both ortho and meta cleavage pathways were active. nih.govnih.gov
| Enzyme Class | Function | Example Substrates | Reference(s) |
|---|---|---|---|
| Nitroreductases | Reduces -NO₂ group to -NH₂ via nitroso and hydroxylamino intermediates. | TNT, Nitrobenzoates, p-Nitroaniline | researchgate.netrsc.orgeaht.org |
| Monooxygenases | Adds one oxygen atom, leading to elimination of the nitro group. | Nitrophenols | nih.goveaht.org |
| Dioxygenases | Adds two hydroxyl groups, leading to elimination of the nitro group and/or ring cleavage. | Nitrobenzene, 2-Nitrotoluene, Catechols | dtic.milnih.goveaht.org |
| Hydride Transferases | Reduces the aromatic ring of highly nitrated compounds like TNT. | 2,4,6-Trinitrotoluene (TNT) | rsc.org |
Optimization of Bioremediation Conditions (e.g., pH, Oxygen Availability)
The efficiency of microbial bioremediation is highly dependent on environmental conditions. researchgate.net Optimizing factors such as pH, oxygen availability, temperature, and nutrient content is crucial for enhancing the growth and metabolic activity of degrading microorganisms.
Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.
Aerobic conditions: Oxygen acts as the terminal electron acceptor and is essential for the function of oxygenase enzymes that are key to the complete mineralization of many aromatic compounds. clu-in.org However, the initial reduction of the nitro group can occur under both aerobic and anaerobic conditions. mdpi.com Aeration of contaminated soil has been shown to stimulate indigenous microbes and enhance degradation rates. researchgate.net
Anaerobic conditions: The complete reduction of nitro groups to amino groups is often more efficient under anaerobic conditions. nih.govmdpi.com Creating anaerobic environments, for instance by flooding soil and adding a carbon substrate like starch, can promote the rapid transformation of compounds like TNT. nih.govasm.org The ideal strategy for treating waste streams containing nitroaromatic compounds often involves a sequential anaerobic-aerobic process to first reduce the nitro groups and then break down the resulting aromatic amines.
pH: The pH of the soil or water significantly affects microbial enzyme activity. Most bacterial degradation of hydrocarbons is optimal at a neutral pH around 7.0, with an acceptable range generally between 6.0 and 8.0. clu-in.org However, some specialized microbes can operate in more extreme conditions. For example, the Pseudomonas DL17 strain showed optimal degradation of p-nitroaniline at a pH of 9.0. nih.gov In other studies, the optimal pH for the remediation of TNT-contaminated soil was found to be between 6.5 and 7.0, with polymerization of toxic intermediates observed at alkaline pHs under anaerobic conditions. nih.govasm.org
Other Factors:
Temperature: Most soil bacteria involved in bioremediation are mesophiles, with optimal temperatures ranging from 20°C to 37°C. nih.gov
Nutrients: The addition of carbon sources (e.g., starch) and nitrogen sources (e.g., ammonium) can stimulate microbial activity and enhance degradation rates. nih.gov
Ecological Impact and Environmental Risk Assessment Methodologies
Nitroaromatic compounds and their degradation products, aromatic amines, are recognized as significant environmental pollutants due to their potential toxicity, mutagenicity, and carcinogenicity. asm.orgnih.govacs.org Assessing the ecological impact and human health risks associated with these compounds is a critical step in environmental management.
Aromatic amines can be released into the environment from various industrial activities, including the manufacturing of dyes, pesticides, and pharmaceuticals, or they can be formed from the biotic and abiotic degradation of nitroaromatic compounds. acs.org These substances are often water-soluble and can contaminate groundwater and soil, posing a threat to aquatic life and potentially entering the food chain. imrpress.comcanada.ca The toxicity of aromatic amines can vary significantly depending on their specific chemical structure. imrpress.com
Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical substances on ecosystems. For chemicals like this compound, this process involves several key steps:
Hazard Identification: This step involves determining the potential adverse effects a substance can cause. For nitroaromatic amines, this includes assessing their carcinogenicity, mutagenicity, and acute toxicity to various organisms (e.g., fish, invertebrates, microbes). nih.govacs.org International agencies like the International Agency for Research on Cancer (IARC) classify many aromatic amines as known or possible human carcinogens. canada.ca
Exposure Assessment: This involves quantifying the concentration of the chemical in different environmental compartments (air, water, soil) and estimating the extent of exposure for humans and ecological receptors. canada.ca This assessment considers the substance's physical and chemical properties, such as its solubility and persistence. canada.ca
Dose-Response Assessment: This step characterizes the relationship between the dose of the substance and the incidence of an adverse effect in the exposed population.
Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and magnitude of adverse effects occurring in human populations or ecosystems under their actual exposure conditions. researchgate.net This is often expressed as a Risk Quotient (RQ), which compares the predicted environmental concentration to the predicted no-effect concentration. researchgate.net
Regulatory bodies in Canada and the United States, such as Environment and Climate Change Canada (ECCC), Health Canada (HC), and the U.S. Environmental Protection Agency (EPA), have established frameworks like the Identification of Risk Assessment Priorities (IRAP) and the Integrated Risk Information System (IRIS) to systematically evaluate chemical risks and identify priorities for assessment and management. canada.caepa.govepa.gov These assessments rely on a critical review of available scientific studies and modeling data to characterize potential hazards. epa.gov
Advanced Analytical and Computational Methodologies in 3 Nitro 4 Biphenylamine Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to understanding the molecular structure and electronic environment of 3-Nitro-4-biphenylamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy provide detailed insights into the compound's atomic connectivity, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of nitro-biphenylamine isomers. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicity of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map the precise arrangement of atoms within the molecule.
While specific spectral data for this compound is not extensively published, the analysis of related isomers like 2'-Nitro-4-biphenylamine and 3-nitrobiphenyl (B1294916) provides a clear framework for its characterization. rsc.orgspectrabase.com In ¹H NMR, the aromatic protons exhibit complex splitting patterns in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the nitro (-NO₂) and amino (-NH₂) groups. rsc.orgsfasu.edu The electron-withdrawing nitro group tends to deshield nearby protons, shifting them to a higher frequency, while the electron-donating amino group has a shielding effect. sfasu.edu
Similarly, ¹³C NMR spectroscopy provides chemical shifts for each unique carbon atom in the biphenyl (B1667301) framework. The carbons directly attached to the nitro group are significantly deshielded, appearing at a high chemical shift (e.g., ~148 ppm). rsc.org Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental work to predict and help assign these complex spectra. researchgate.net
Table 1: Representative NMR Data for Related Nitrobiphenyl Compounds This table presents data from closely related isomers to illustrate the expected spectral characteristics.
| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 3-nitrobiphenyl | ¹H NMR | CDCl₃ | 7.71-8.02 (m, 5H, Ar), 8.32-8.54 (m, 4H, Ar-NO₂) | rsc.org |
| 3-nitrobiphenyl | ¹³C NMR | CDCl₃ | 122.13, 123.32, 129.36, 130.30, 133.05, 139.33, 140.36, 148.93 | rsc.org |
| [1,1'-biphenyl]-3-amine | ¹³C NMR | CDCl₃ | 115.19, 118.60, 129.29, 129.37, 146.37, 146.47 | rsc.org |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is vital for identifying the specific functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint."
IR spectroscopy is particularly effective for identifying the characteristic stretching frequencies of the nitro and amino groups. The nitro group (NO₂) typically displays two strong absorption bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹. The amino group (N-H) exhibits stretching vibrations in the 3300-3500 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of light, serves as a complementary technique. rsc.org It is especially sensitive to non-polar bonds and symmetric vibrations, making it useful for characterizing the biphenyl backbone. researchgate.net Transient resonance Raman spectroscopy can be employed to study short-lived intermediates, such as the nitrene or nitrenium ion, that may form from related compounds under photolysis. pku.edu.cn
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Nitro-Biphenylamines
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Variable |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Variable |
| Nitro (N=O) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (N=O) | Symmetric Stretch | 1300 - 1370 | Strong |
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of this compound. UV-Vis spectroscopy measures the absorption of light from the ultraviolet to the visible range, which corresponds to the promotion of electrons to higher energy orbitals. For nitroaromatic compounds, these spectra are characterized by intense absorption bands resulting from π→π* transitions within the aromatic rings and n→π* transitions involving the nitro group. researchgate.netresearchgate.net The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) on the biphenyl system can lead to intramolecular charge transfer (ICT) bands, which are sensitive to solvent polarity. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While the nitro group is often known as a fluorescence quencher, many nitro-containing aromatic compounds do exhibit fluorescence. researchgate.net The study of the fluorescence properties of this compound and its derivatives can provide insights into its excited-state dynamics and potential applications in materials science, such as in the development of fluorescent probes or chromophores. rsc.orgfrontiersin.org
Mass Spectrometry-Based Analytical Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming molecular weight, determining elemental composition, and quantifying the analyte in various samples.
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a parent compound like this compound and its potential metabolites. researchtrends.net
In metabolic studies, HRMS is critical for identifying biotransformation products. nih.gov The metabolism of nitroaromatic compounds can involve reactions such as nitro-group reduction to amino groups, ring hydroxylation, or conjugation with endogenous molecules. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect these mass shifts and, through tandem MS (MS/MS) experiments, provide structural fragments that help pinpoint the site of modification. researchgate.netdiva-portal.org
For the separation and quantitative analysis of this compound in complex matrices such as environmental or biological samples, chromatography is coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for thermally stable and volatile compounds. lcms.cz For nitroaromatic compounds, derivatization may sometimes be employed to improve chromatographic behavior and detection limits. nih.gov GC-MS provides excellent separation and is often used with electron ionization (EI), which generates a reproducible fragmentation pattern that serves as a spectral library for compound identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice for analyzing polar, non-volatile, and thermally labile compounds. researchgate.netresearchgate.net Reversed-phase chromatography using columns with biphenyl or C18 stationary phases is commonly used for separating nitroaromatic isomers. researchtrends.netshimadzu.com Electrospray ionization (ESI) is a typical soft ionization technique used. For high-sensitivity quantitative analysis, the triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and low detection limits. shimadzu.comnih.gov
Crystallographic Studies for Structural Elucidation
Crystallographic techniques are indispensable for the unambiguous determination of the solid-state structure of molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be mapped out.
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the molecular geometry of crystalline solids. This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For substituted biphenyl systems, a key geometric parameter is the dihedral angle between the two phenyl rings, which is influenced by the nature and position of substituents. In related nitro-biphenyl compounds, this twisting is a well-documented characteristic. For instance, the crystal structure of 3,4-dimethoxy-4'-nitro-1,1'-biphenyl shows a dihedral angle of 44.30 (6)° between its benzene (B151609) rings. nih.gov Similarly, computational studies on related compounds confirm that a non-planar, twisted conformation is typical for such molecules in their crystalline state.
SC-XRD also reveals how molecules pack together in the crystal, which is governed by a network of intermolecular interactions. These can include classical hydrogen bonds (e.g., N-H···O, C-H···O) and other weaker interactions like C-H···π and π···π stacking. researchgate.net In the crystal structure of a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, the packing is stabilized by C-H···O interactions. eurjchem.combohrium.com The analysis of these interactions is fundamental to understanding the stability and physical properties of the crystalline material.
Below is a table of representative crystallographic data for a related nitro-biphenyl compound, illustrating the type of information obtained from an SC-XRD analysis.
Table 1: Sample Crystallographic Data for a Substituted Nitro-Biphenyl Compound. Data based on 4-(tert-butyl)-4-nitro-1,1-biphenyl.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | eurjchem.combohrium.com |
| Space Group | P21/n | eurjchem.combohrium.com |
| a (Å) | 6.4478 (3) | eurjchem.combohrium.com |
| b (Å) | 9.2477 (4) | eurjchem.combohrium.com |
| c (Å) | 23.4572 (9) | eurjchem.combohrium.com |
| β (°) | 95.114 (4) | eurjchem.combohrium.com |
| Volume (ų) | 1393.11 (10) | eurjchem.combohrium.com |
| Z | 4 | eurjchem.combohrium.com |
Computational Chemistry and Molecular Modeling
Computational chemistry provides a powerful lens to explore molecular properties that can be difficult or impossible to measure experimentally. Quantum mechanical calculations allow for the detailed investigation of electronic structure, reactivity, and non-covalent interactions.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio computational methods used to study molecular systems. researchgate.netacs.org These calculations are employed to determine the optimized molecular geometry in the gas phase, which can then be compared with experimental data from SC-XRD to assess the effects of crystal packing on the molecular conformation. eurjchem.combohrium.com Typically, a basis set such as 6-311++G(d,p) is used in conjunction with a DFT functional like B3LYP for these calculations. grafiati.comrsc.org
The optimized geometry provides theoretical values for bond lengths and angles. Comparing these theoretical values with experimental ones helps validate the computational model. Studies on analogous compounds show a good correlation between the geometric parameters calculated by DFT and those determined by X-ray diffraction. researchgate.netgrafiati.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and less stable. researchgate.net For example, the HOMO-LUMO energy gap calculated for 4-(tert-butyl)-4-nitro-1,1-biphenyl is 3.97 eV, suggesting it is a soft and reactive molecule. eurjchem.combohrium.comresearchgate.net From the HOMO and LUMO energy values, other global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to provide a more detailed picture of reactivity. researchgate.netacs.org
Table 2: Sample Quantum Chemical Reactivity Descriptors. Data based on theoretical calculations for related compounds.
| Parameter | Description | Sample Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - | researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - | researchgate.net |
| ΔE (Energy Gap) | ELUMO - EHOMO | 3.97 | eurjchem.comresearchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - | researchgate.net |
| Chemical Softness (S) | 1 / η | - | researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | - | grafiati.com |
| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | - | grafiati.com |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MESP map is plotted on the molecular surface, where different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. iucr.org Green regions represent neutral potential.
For aromatic compounds with both electron-donating (e.g., -NH₂) and electron-withdrawing (e.g., -NO₂) groups, the MESP surface provides clear insights into the electronic effects of these substituents on the aromatic rings. acs.org In nitro-biphenyl derivatives, the negative potential is expected to be concentrated around the oxygen atoms of the nitro group, identifying them as hydrogen-bond acceptors. iucr.org The positive potential is often located over the hydrogen atoms of the amino group and the phenyl rings. This analysis is crucial for understanding non-covalent interactions and predicting sites of intermolecular recognition. rsc.orgnih.gov
Hirshfeld surface analysis is a modern computational method used to deconstruct and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined in a way that separates it from its neighbors. By mapping properties like d_norm (a normalized contact distance) onto this surface, close intermolecular contacts can be visualized. Red spots on the d_norm map highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds.
Table 3: Sample Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. Data based on 3-methyl-4-nitro-1,1-biphenyl.
| Interaction Type | Percentage Contribution (%) | Reference |
|---|---|---|
| H···H | 47.2 | researchgate.net |
| O···H / H···O | 26.4 | researchgate.net |
Compound Index
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies can provide insights into its potential interactions with biological macromolecules, such as enzymes and DNA, which are crucial for understanding its mechanisms of toxicity and carcinogenicity.
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles of such studies can be inferred from research on structurally similar compounds like other nitroaromatic and biphenyl derivatives. These studies often aim to elucidate the binding affinity and interaction patterns of the ligand (e.g., a metabolite of this compound) with the active site of a target protein.
For instance, molecular docking analyses of nitro-substituted benzamide (B126) derivatives with inducible nitric oxide synthase (iNOS) have revealed that the number and orientation of nitro groups, along with the molecule's polarizability, are critical for efficient binding. nih.gov Similarly, docking studies of biphenyl derivatives with enzymes like trypanothione (B104310) reductase and leishmanolysin from Leishmania amazonensis have highlighted the importance of hydroxyl groups in forming hydrogen bonds within the active sites, suggesting these groups can be key pharmacophoric features. nih.gov Such computational approaches are valuable for predicting the biological activities of compounds and understanding how molecular structure influences these activities. researchgate.net
The mechanism of action of related compounds like 3'-Nitro-[1,1'-biphenyl]-4-ol involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. The hydroxyl group can also form hydrogen bonds with biomolecules, influencing their structure and function. Molecular docking can simulate these interactions, providing a theoretical basis for observed biological effects.
In Vitro and In Vivo Research Models and Assays
A variety of in vitro and in vivo models are employed to investigate the toxicological and carcinogenic properties of chemical compounds. These models are essential for elucidating metabolic pathways, identifying genotoxic potential, and assessing the risk to human health.
Bacterial Mutagenicity Assays (e.g., Ames Test with Salmonella Typhimurium)
Bacterial reverse mutation assays, commonly known as the Ames test, are widely used as an initial screen for the mutagenic potential of chemical substances. researchgate.net The test utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. researchgate.net The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
The mutagenicity of numerous nitroaromatic compounds has been evaluated using this system. nih.govnih.goverwiki.net Many nitro-substituted biphenyls are mutagenic in Salmonella typhimurium strains TA98 and TA100, often without the need for an external metabolic activation system (S9 mix). nih.gov This direct-acting mutagenicity suggests that the nitro group is reduced by bacterial nitroreductases to reactive intermediates that can damage DNA. nih.gov Studies have shown that the position of the nitro and amino groups on the biphenyl rings significantly influences the mutagenic potency. nih.gov For example, the introduction of an amino group to the 3'- or 4'-position of 4-nitrobiphenyl (B1678912) enhances mutagenicity. nih.gov The response of different tester strains can also provide insights into the type of mutation induced (e.g., frameshift vs. base-pair substitution). nih.goverwiki.net
| Compound/Class | Tester Strain(s) | Metabolic Activation (S9) | Key Finding | Reference |
| Nitro-substituted biphenyls | TA98, TA100 | Not required | Direct-acting mutagens, activity dependent on substituent position. | nih.gov |
| 4-nitro analogues | TA98, TA100 | Not required | Mutagenicity involves reduction by bacterial nitroreductase. | nih.gov |
| Nitrated aromatic amines | TA100, TA7001-TA7006 | With and without | Can induce various types of mutations (transversions, transitions). | nih.gov |
Animal Models for Toxicological and Carcinogenesis Studies
Animal models are indispensable for assessing the systemic toxicity and carcinogenic potential of chemicals in a whole-organism context. ethernet.edu.et The choice of animal model is critical, as there can be significant species differences in metabolism and toxicokinetics. ethernet.edu.et
For aromatic amines like 4-aminobiphenyl (B23562) (4-ABP), a close structural analog of this compound, various animal models have been used to demonstrate its carcinogenicity. Oral administration of 4-ABP has been shown to induce bladder tumors in dogs and rabbits, and liver and mammary gland tumors in mice. iarc.frnih.govnih.gov These studies often involve long-term exposure to the chemical to observe the development of tumors. nih.gov For example, one study involved feeding BALB/c mice with 4-ABP in their drinking water for up to 96 weeks, which resulted in dose-related increases in angiosarcomas, bladder urothelial carcinomas, and hepatocellular neoplasms. nih.gov
Animal models are also used for in vivo genotoxicity assays, such as the induction of chromosomal aberrations in bone marrow cells. umich.edu Such studies on 4-aminobiphenyl derivatives have shown that in vivo genotoxicity does not always correlate with in vitro mutagenicity results, highlighting the complexity of extrapolating from in vitro to in vivo systems. umich.edu The development of quantitative structure-activity relationship (QSAR) models for the in vivo toxicity of nitroaromatic compounds in rats aims to predict their toxicity based on molecular structure, providing a tool for preliminary risk assessment. oup.com
| Animal Model | Compound | Route of Administration | Observed Neoplasms/Lesions | Reference |
| BALB/c Mice | 4-Aminobiphenyl | Drinking water | Angiosarcomas, bladder urothelial carcinomas, hepatocellular neoplasms | nih.gov |
| Dogs (Beagle) | 4-Aminobiphenyl | Oral (capsule) | Bladder carcinomas and papillomas | iarc.frnih.gov |
| Rabbits | 4-Aminobiphenyl | Oral | Bladder carcinoma | iarc.frnih.gov |
Potential Research Applications and Future Directions for 3 Nitro 4 Biphenylamine
Role as a Precursor in Complex Organic Synthesis
Nitro-biaryl compounds are valuable precursors in the synthesis of nitrogen-containing heterocyclic systems, with carbazoles being a prominent example. The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls using phosphine (B1218219) reagents, is a well-established method for creating the carbazole (B46965) ring system. researchgate.net This reaction is a key strategy for preparing various azaheterocycles and has been applied in the synthesis of alkaloids. researchgate.net
Given its structure as a substituted nitrobiphenyl, 3-Nitro-4-biphenylamine is a promising candidate for synthesizing functionalized carbazole derivatives. Such carbazoles are sought after for their applications in optoelectronic materials, conducting polymers, and as structural motifs in medicinally active compounds. beilstein-archives.org Future research could focus on optimizing reaction conditions for the cyclization of this compound to produce novel carbazoles with tailored electronic and biological properties. The development of methods using this precursor could also extend to other benzofused heterocycles. acs.orgnih.gov
Investigations in Medicinal Chemistry and Drug Discovery
The nitro group is a significant functional group in medicinal chemistry, contributing to the therapeutic effects of numerous drugs, including antimicrobial and anticancer agents. mdpi.com Nitroaromatic compounds often serve as key intermediates or pharmacophores in the development of new therapeutic molecules. niscpr.res.in The presence of both the nitro group and the biphenylamine structure suggests that derivatives of this compound could be explored for various pharmacological activities.
The biphenylamine scaffold is a component of molecules with demonstrated biological activity. For instance, the related compound 4-aminobiphenyl (B23562) is a known human carcinogen, highlighting the potent biological effects of this class of compounds. wikipedia.orgnih.gov Research into derivatives of this compound could involve modifying the structure to enhance specific therapeutic actions while minimizing toxicity. Potential areas of investigation include its use as a building block for synthesizing novel compounds with antitumor or antimicrobial properties, leveraging the known bioactivity of the nitroarene moiety. mdpi.comniscpr.res.in
Table 1: Potential Applications of this compound and its Derivatives This table is interactive. You can sort and filter the data.
| Field of Application | Specific Role or Use | Key Structural Features |
|---|---|---|
| Organic Synthesis | Precursor for functionalized carbazoles and other heterocycles. researchgate.netbeilstein-archives.org | Nitrobiphenyl backbone suitable for reductive cyclization. |
| Medicinal Chemistry | Scaffold for novel therapeutic agents (e.g., anticancer, antimicrobial). mdpi.comniscpr.res.in | Bioactive nitroaromatic and biphenylamine motifs. |
| Materials Science | Component for dyes, pigments, and electrochromic polymers. nih.govmdpi.com | Conjugated system with donor (amine) and acceptor (nitro) groups. |
| Optoelectronics | Potential use in nonlinear optical (NLO) materials and sensors. mdpi.com | Asymmetric charge distribution and extended π-conjugation. |
Applications in Materials Science and Optoelectronics
The molecular structure of this compound, featuring conjugated aromatic rings with electron-donating (amino) and electron-accepting (nitro) groups, is characteristic of a chromophore. nih.gov This push-pull electronic system can lead to significant intramolecular charge transfer, a property that is highly desirable for applications in dyes, pigments, and nonlinear optical (NLO) materials. nih.govresearchgate.net The combination of these functional groups on the biphenyl (B1667301) framework can influence the absorption and emission of light, making it a candidate for creating new colorants. nih.gov
Furthermore, aromatic amines and their derivatives are essential monomers for high-performance polymers. For example, polymers based on triphenylamine (B166846), a structurally related compound, exhibit electrochromic properties, meaning they can reversibly change color upon electrochemical oxidation or reduction. mdpi.com Future research could explore the polymerization of this compound or its derivatives to create novel polyamides or polyimides. Such polymers could find applications in electrochromic devices, advanced coatings, and sensors for detecting other nitroaromatic compounds through fluorescence quenching. mdpi.com
Development of Bioremediation and Environmental Remediation Strategies
Nitroaromatic compounds are recognized as significant environmental pollutants stemming from industrial activities, including the manufacturing of pesticides, explosives, and dyes. cswab.org Due to their persistence and potential toxicity, developing effective remediation strategies is crucial. Bioremediation, which utilizes microorganisms to degrade or detoxify contaminants, is considered a cost-effective and environmentally friendly approach for treating soil and water contaminated with these substances. nih.govnih.gov
Research on the biodegradation of nitroaromatics has shown that various microbial strains can transform these compounds, often initiating the process by reducing the nitro group to an amino group. cswab.org Future studies could focus on identifying and isolating specific bacteria or fungi capable of degrading this compound. This would involve investigating the metabolic pathways, the enzymes involved, and the environmental conditions that optimize degradation. Such research could lead to the development of tailored bioremediation or phytoremediation systems for sites contaminated with nitrobiphenylamines and related pollutants. mdpi.commdpi.com
Advanced Biomarker Development for Exposure and Effect Assessment
Assessing human exposure to potentially toxic chemicals is a cornerstone of environmental health and risk assessment. Biomarkers are indicators that can measure exposure to a chemical or its effects on the body. nih.gov For nitroaromatic compounds like nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), their metabolites, such as amino-PAHs, have been proposed as urinary biomarkers of exposure from sources like vehicle exhaust. nih.gov
Given that 4-aminobiphenyl is a known bladder carcinogen found in sources like cigarette smoke, monitoring for exposure to related biphenylamines is critical. wikipedia.orgnih.gov Future research should aim to identify unique metabolites of this compound in urine or blood. The development of sensitive analytical methods to detect these metabolites could provide advanced biomarkers for accurately quantifying exposure in occupational settings or for the general population. These biomarkers would be invaluable tools for epidemiological studies and for establishing a clearer link between exposure and potential health outcomes. nih.gov
Integration of Omics Technologies in Mechanistic Research
Understanding the mechanisms by which a chemical compound exerts its biological effects is essential for predicting its toxicity and designing safer alternatives. The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—has revolutionized toxicology by allowing for a global analysis of molecular changes within a biological system following chemical exposure.
For a compound like this compound, whose toxicological profile is not well-characterized, omics technologies offer a powerful path forward. Future research could employ these approaches to:
Identify Toxicity Pathways: Transcriptomics and proteomics can reveal which genes and proteins are up- or down-regulated upon exposure, pointing to the specific cellular pathways that are disrupted.
Discover Novel Biomarkers: Metabolomics can identify changes in the profiles of endogenous small molecules, uncovering sensitive biomarkers of effect. nih.gov
Elucidate Mechanisms of Carcinogenicity: Given the known genotoxicity of related compounds, genomics could be used to study the formation of DNA adducts and the induction of mutagenic effects. nih.govnih.gov
By integrating these high-throughput technologies, researchers can build a comprehensive understanding of the molecular mechanisms of action of this compound, which will be critical for a thorough assessment of its potential risks to human health.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Nitro-4-biphenylamine, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves nitration of 4-biphenylamine. Regioselectivity is critical; using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) minimizes byproducts like meta-nitrated isomers. Catalytic methods (e.g., Lewis acids) may enhance yield. Post-reaction purification via column chromatography or recrystallization in ethanol/water mixtures is recommended. Reaction efficiency depends on stoichiometry, solvent polarity, and nitrating agent concentration .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- 1H/13C NMR to confirm aromatic proton environments and nitro group positioning.
- FT-IR to identify characteristic NO₂ stretching (~1520 cm⁻¹) and NH₂ bands.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
Cross-reference with NIST spectral databases for validation .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency protocols include rinsing exposed areas with water and seeking medical attention if ingested or inhaled .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the nitro group’s electron-withdrawing effects, predicting HOMO-LUMO gaps and charge distribution. Solvent effects (PCM model) refine reactivity predictions in polar environments. Compare results with experimental cyclic voltammetry data to validate redox behavior .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent-induced shifts. Reproduce experiments under standardized conditions (e.g., DMSO-d6 for NMR). Use single-crystal XRD to confirm structure. Cross-check literature using CAS Registry Numbers (e.g., 4085-18-1) to avoid synonym confusion .
Q. How can mechanistic studies elucidate the nitro group’s role in this compound’s reactivity?
- Methodological Answer : Isotopic labeling (15N-nitration) tracks nitro group participation in reactions. Kinetic studies (UV-Vis monitoring) under varying pH and temperature reveal rate-determining steps. Substituent effects (e.g., introducing electron-donating groups) clarify electronic influences on reactivity .
Data Interpretation & Experimental Design
Q. What analytical methods are optimal for detecting trace impurities in this compound?
- Methodological Answer : Use LC-MS in positive ion mode to identify low-abundance byproducts (e.g., di-nitrated isomers). Pair with GC-MS for volatile impurities. Quantify using calibration curves with internal standards (e.g., deuterated analogs) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
